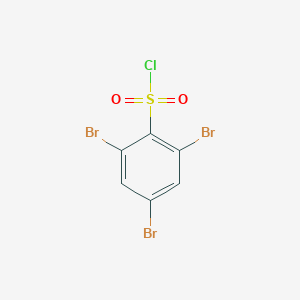

2,4,6-Tribromobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3ClO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPKHRUYQGPMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553116 | |

| Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115876-73-8 | |

| Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115876-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Tribromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic protocol for 2,4,6-tribromobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and specialty chemical products. Due to the limited availability of a direct, published synthesis, this document outlines a robust and chemically sound procedure based on established principles of electrophilic aromatic substitution, specifically the chlorosulfonation of 1,3,5-tribromobenzene.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through the direct chlorosulfonation of 1,3,5-tribromobenzene. This reaction proceeds via an electrophilic aromatic substitution mechanism where chlorosulfonic acid serves as the source of the electrophilic species, chlorosulfonium ion (SO₂Cl⁺). The highly deactivated nature of the tribrominated benzene ring necessitates forceful reaction conditions to achieve the desired substitution.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section details the laboratory-scale synthesis of this compound from 1,3,5-tribromobenzene.

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | ≥98% | Commercially Available |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | ≥99% | Commercially Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Reagent Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Reagent Grade | Commercially Available |

| Crushed Ice | H₂O | 18.02 | - | - |

2.2. Equipment

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Ice bath

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

2.3. Reaction Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), place 1,3,5-tribromobenzene (e.g., 31.5 g, 0.1 mol).

-

Addition of Reagent: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid (e.g., 58.3 g, 0.5 mol, 5 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 80-90 °C using a heating mantle. Stir the reaction mixture at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.

-

Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approximately 500 g) with gentle stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash them sequentially with cold water (100 mL) and a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid. Finally, wash with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, to afford the pure product as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

| Parameter | Value | Unit | Notes |

| Reactants & Reagents | |||

| 1,3,5-Tribromobenzene | 31.5 | g | 0.1 mol, Limiting Reagent |

| Chlorosulfonic Acid | 58.3 | g (33.7 mL) | 0.5 mol, 5 equivalents |

| Reaction Conditions | |||

| Reaction Temperature | 80 - 90 | °C | |

| Reaction Time | 4 - 6 | hours | |

| Product Information | |||

| Theoretical Yield | 41.3 | g | Based on 100% conversion |

| Expected Yield | 29 - 35 | g | Corresponds to 70-85% yield |

| Molecular Formula | C₆H₂Br₃ClO₂S | ||

| Molecular Weight | 413.31 | g/mol | [1] |

| Appearance | Off-white to pale yellow solid |

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction setup includes a gas trap containing a basic solution (e.g., NaOH) to neutralize the evolved HCl.

-

The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and with caution.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the aromatic substitution pattern.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride functional group stretches.

-

Melting Point Analysis: To assess the purity of the final product.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

References

physicochemical properties of 2,4,6-Tribromobenzenesulfonyl chloride

An In-depth Technical Guide on the Physicochemical Properties of 2,4,6-Trisubstituted Benzenesulfonyl Chlorides

Introduction

2,4,6-trisubstituted benzenesulfonyl chlorides are a class of organic reagents widely employed in chemical synthesis. The steric hindrance and electronic effects imparted by the substituents at the 2, 4, and 6 positions of the benzene ring provide these reagents with unique reactivity and selectivity. They are particularly valuable as coupling and protecting group agents in the synthesis of complex molecules, including pharmaceuticals. Their utility in forming sulfonamides, sulfonate esters, and other sulfur-containing functional groups makes them indispensable tools in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, and common applications of 2,4,6-trichlorobenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride as representative examples of this class.

Physicochemical Properties

The physicochemical properties of 2,4,6-trichlorobenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride are summarized in the table below for easy comparison. These properties are crucial for their handling, storage, and application in chemical reactions.

| Property | 2,4,6-Trichlorobenzenesulfonyl Chloride | 2,4,6-Triisopropylbenzenesulfonyl Chloride |

| Molecular Formula | C₆H₂Cl₄O₂S[1][2] | C₁₅H₂₃ClO₂S[3][4] |

| Molecular Weight | 279.96 g/mol [1] | 302.86 g/mol [3][4] |

| Appearance | / (Not specified, likely a solid) | White to light beige solid[4] |

| Melting Point | 44-48 °C[1] | 92-97 °C[3][5] |

| Boiling Point | 341 °C at 760 mmHg[1] | 349.3 °C at 760 mmHg[4] |

| Solubility | N/A | Soluble in chloroform and toluene.[3] Decomposes in water.[4] |

| Density | 1.728 g/cm³[1] | Not specified |

| Flash Point | >230 °F[1] | 165.1 °C[4] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. Moisture sensitive.[1] | Store at room temperature.[4] |

| CAS Number | 51527-73-2[1][2] | 6553-96-4[3] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of these compounds.

-

Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong characteristic absorption bands in the IR spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, respectively.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 2,4,6-trisubstituted benzenesulfonyl chlorides will show signals corresponding to the aromatic protons and the protons of the substituent groups. The chemical shifts and splitting patterns are influenced by the nature of the substituents.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine and sulfur isotopes will result in characteristic isotopic patterns in the mass spectrum.[6] For 2,4,6-trichlorobenzenesulfonyl chloride, a prominent peak cluster would be expected for the molecular ion due to the multiple chlorine isotopes.

Experimental Protocols

General Synthesis of Substituted Benzenesulfonyl Chlorides

A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.

Reaction:

Arene + ClSO₃H → ArSO₂Cl + H₂O

Detailed Methodology (Example for 2,4,6-Triisopropylbenzenesulfonyl Chloride): [7]

-

Reaction Setup: A mixture of 1,3,5-triisopropylbenzene and chloroform is placed in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Addition of Reagent: Chlorosulfonic acid is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 0°C.

-

Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for an additional 45 minutes.

-

Work-up: The reaction mixture is carefully poured into crushed ice. The product is extracted with chloroform.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like hot pentane.

Caption: General workflow for the synthesis of substituted benzenesulfonyl chlorides.

Synthesis of Sulfonamides

2,4,6-trisubstituted benzenesulfonyl chlorides are excellent reagents for the synthesis of sulfonamides through reaction with primary or secondary amines.

Reaction:

ArSO₂Cl + R₂NH + Base → ArSO₂NR₂ + Base·HCl

Detailed Methodology (Example using a primary amine): [8]

-

Reaction Setup: A primary amine is dissolved in an anhydrous solvent such as dichloromethane in a round-bottom flask. A base, like pyridine or triethylamine, is added to the solution.

-

Cooling: The reaction mixture is cooled to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: A solution of the 2,4,6-trisubstituted benzenesulfonyl chloride in anhydrous dichloromethane is added dropwise to the cooled amine solution.

-

Reaction: The reaction is stirred at 0°C for a period and then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with water. The product is extracted with an organic solvent. The organic layer is washed successively with dilute acid (to remove excess base), a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Development

The sulfonamide functional group is a key pharmacophore present in a wide range of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. 2,4,6-trisubstituted benzenesulfonyl chlorides serve as crucial building blocks for the synthesis of these therapeutic agents.

The sterically hindered nature of reagents like 2,4,6-triisopropylbenzenesulfonyl chloride can offer enhanced selectivity in complex syntheses, minimizing side reactions.[3] This is particularly important in the multi-step synthesis of drug candidates where high yields and purity are paramount.

For instance, derivatives of 2,4-dichlorobenzenesulfonamide have been investigated for their anticancer activity.[8] These compounds have been shown to induce apoptosis in various cancer cell lines, highlighting the importance of the sulfonamide moiety in the design of new anticancer agents.[8]

Caption: General experimental workflow for the synthesis of N-substituted sulfonamides.

Safety and Handling

Benzenesulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[1] Therefore, they should be stored in a dry, inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling these reagents. They are also classified as corrosive and can cause severe skin burns and eye damage.[2]

Conclusion

2,4,6-trisubstituted benzenesulfonyl chlorides are versatile and valuable reagents in organic synthesis, with significant applications in the field of drug development. Their unique physicochemical properties, stemming from the substitution pattern on the benzene ring, allow for selective and efficient synthesis of complex molecules containing the sulfonamide functional group. While specific data for 2,4,6-tribromobenzenesulfonyl chloride is scarce, the information available for its trichloro and triisopropyl analogs provides a strong foundation for its potential applications and handling. Researchers and scientists can leverage the protocols and data presented in this guide for the successful application of this class of compounds in their synthetic endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. 2,4,6-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 2,4,6-三异丙基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2,4,6-Tribromobenzenesulfonyl Chloride

CAS Number: 115876-73-8

This technical guide provides a comprehensive overview of 2,4,6-Tribromobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and biological significance.

Chemical and Physical Properties

This compound is a highly reactive compound due to the presence of the sulfonyl chloride functional group and the tribrominated benzene ring. The electron-withdrawing nature of the bromine atoms and the sulfonyl group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

| Property | Value |

| CAS Number | 115876-73-8 |

| Molecular Formula | C₆H₂Br₃ClO₂S |

| Molecular Weight | 413.31 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Synthesis of this compound

Generalized Experimental Protocol: Chlorosulfonation of 1,3,5-Tribromobenzene

This protocol is a generalized procedure based on established methods for the synthesis of similar aryl sulfonyl chlorides.

Materials:

-

1,3,5-Tribromobenzene

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place 1,3,5-tribromobenzene.

-

Dissolve the 1,3,5-tribromobenzene in a minimal amount of a dry, inert solvent like dichloromethane.

-

Cool the reaction mixture to 0°C in an ice-water bath.

-

Slowly add an excess of chlorosulfonic acid (typically 2-3 equivalents) dropwise from the dropping funnel while maintaining the temperature at 0°C. The reaction is exothermic and generates hydrogen chloride gas, which should be vented to a fume hood or neutralized with a base trap.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Logical Workflow for Synthesis:

Reactivity and Applications in Drug Development

The primary application of this compound in drug development is as a precursor for the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form a stable sulfonamide linkage.

General Experimental Protocol: Sulfonamide Synthesis

Materials:

-

This compound

-

Primary or secondary amine

-

Base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 equivalents) in the anhydrous solvent.

-

Add the base (1.5 - 2.0 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide product by flash column chromatography or recrystallization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride leaving group. A base is used to neutralize the hydrochloric acid byproduct.

Biological Significance and Potential Signaling Pathways

While specific studies on the biological activity of this compound itself are limited, the resulting sulfonamide derivatives are of significant interest in medicinal chemistry. Sulfonamides are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents.

General Antibacterial Mechanism of Sulfonamides

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication. Human cells are not affected as they obtain folic acid from their diet.

Potential Signaling Pathway Inhibition

Some sulfonamide-based drugs have been shown to inhibit key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. For instance, the selective COX-2 inhibitor SC-236, a sulfonamide derivative, has been shown to suppress the activation of NF-κB and the phosphorylation of p38 MAPK, ERK, and JNK.[1] While not directly demonstrated for derivatives of this compound, this provides a plausible framework for the investigation of their biological activity.

Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A singlet in the aromatic region (around 8.0-8.5 ppm) corresponding to the two equivalent aromatic protons. |

| ¹³C NMR | Signals for the four distinct carbon atoms of the benzene ring. The carbon attached to the sulfonyl group would be the most downfield, followed by the carbons bearing the bromine atoms. |

| IR (Infrared) Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the presence of three bromine atoms and one chlorine atom. |

Disclaimer: This document is intended for informational purposes for a scientific audience. This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential when handling this compound. All experimental work should be conducted by trained professionals in a suitable laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tribromobenzenesulfonyl Chloride

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Tribromobenzenesulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with three bromine atoms at the 2, 4, and 6 positions and a sulfonyl chloride group. While specific research on this particular molecule is limited, its structural analogs, such as 2,4,6-trichlorobenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride, are utilized in organic synthesis, particularly as coupling agents.[1] This guide provides a comprehensive overview of the predicted molecular structure, properties, and a plausible synthetic approach for this compound, drawing parallels from its well-documented analogs.

Molecular Structure and Properties

The molecular structure of this compound consists of a central benzene ring. A sulfonyl chloride group (-SO₂Cl) is attached to the first carbon atom of the ring. Three bromine atoms are substituted at the second, fourth, and sixth carbon atoms.

Below is a table summarizing the predicted and calculated physicochemical properties of this compound, alongside the experimental data for its trichloro- analog for comparison.[2]

| Property | This compound (Predicted) | 2,4,6-Trichlorobenzenesulfonyl chloride (Experimental) |

| Molecular Formula | C₆H₂Br₃ClO₂S | C₆H₂Cl₄O₂S |

| Molecular Weight | 412.35 g/mol | 279.96 g/mol [3] |

| Appearance | White to off-white solid (Predicted) | Crystalline solid |

| Melting Point | > 100 °C (Predicted) | 44-48 °C[3] |

| Boiling Point | Decomposes upon heating (Predicted) | 341 °C at 760 mmHg[3] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); Reacts with protic solvents (e.g., water, alcohols) (Predicted) | Soluble in organic solvents; Moisture sensitive[3] |

Spectroscopic Data (Predicted):

| Spectroscopy | Predicted Features for this compound |

| ¹H NMR | A single peak (singlet) in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two equivalent aromatic protons. |

| ¹³C NMR | Signals corresponding to the substituted aromatic carbons. The carbon bearing the SO₂Cl group would be significantly downfield. |

| IR Spectroscopy | Strong characteristic peaks for the S=O asymmetric and symmetric stretching (around 1380 cm⁻¹ and 1180 cm⁻¹, respectively). Ar-Br stretching vibrations would be observed in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the isotopic pattern of three bromine atoms and one chlorine atom. |

Proposed Synthesis

A plausible synthetic route to this compound would involve the chlorosulfonation of 1,3,5-tribromobenzene. This method is a standard approach for the synthesis of aryl sulfonyl chlorides.[4]

Reaction:

1,3,5-Tribromobenzene + Chlorosulfonic acid → this compound + Hydrochloric acid

Below is a DOT script for a diagram illustrating the proposed synthesis workflow.

Caption: A workflow for the proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Materials:

-

1,3,5-Tribromobenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3,5-tribromobenzene.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Reactivity and Applications

The sulfonyl chloride group in this compound is a potent electrophile, making the compound highly reactive towards nucleophiles.[5]

Key Reactions:

-

Reaction with Amines: It is expected to react readily with primary and secondary amines to form the corresponding sulfonamides. This is a fundamental reaction in medicinal chemistry for the synthesis of sulfa drugs and other bioactive molecules.

-

Reaction with Alcohols: In the presence of a base, it would react with alcohols to yield sulfonate esters. Sulfonate esters are good leaving groups in nucleophilic substitution reactions.

-

Hydrolysis: The compound is predicted to be sensitive to moisture, hydrolyzing to the corresponding 2,4,6-tribromobenzenesulfonic acid.

Below is a DOT script illustrating the general reactivity of this compound.

Caption: General reaction pathways for this compound.

Potential Applications:

Given the reactivity of its analogs, this compound could potentially be used as:

-

A coupling agent in the synthesis of oligonucleotides and other complex organic molecules.

-

A reagent for the introduction of the 2,4,6-tribromobenzenesulfonyl group, which can act as a protecting group or a reactive handle for further transformations.

-

An intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.

Safety and Handling

Based on the data for analogous sulfonyl chlorides, this compound should be handled with care.[2] It is expected to be corrosive and a lachrymator. It is also likely to be moisture-sensitive. Therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and the compound should be handled in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.

Conclusion

While specific experimental data on this compound is scarce, its molecular structure and reactivity can be reliably predicted based on well-established chemical principles and the known properties of its structural analogs. The proposed synthetic route via chlorosulfonation of 1,3,5-tribromobenzene offers a viable method for its preparation. The high reactivity of the sulfonyl chloride group suggests its potential utility as a versatile reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are important scaffolds in drug discovery and development. Further experimental investigation is required to fully characterize this compound and explore its applications.

References

- 1. CN105111111A - Preparation method for aryl sulfonyl chloride derivative - Google Patents [patents.google.com]

- 2. 2,4,6-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

An In-depth Technical Guide to the Safety and Handling of 2,4,6-Tribromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-Tribromobenzenesulfonyl chloride (CAS No. 115876-73-8), a reactive sulfonyl chloride used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory.

Hazard Identification and Classification

This compound is classified as a corrosive substance. Contact with this chemical can cause severe skin burns and serious eye damage.

GHS Classification:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements:

-

Prevention: P260 (Do not breathe dusts or mists), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P321 (Specific treatment), P363 (Wash contaminated clothing before reuse).

-

Storage: P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

-

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₂Br₃ClO₂S |

| Molecular Weight | 413.31 g/mol |

| Appearance | Off-white powder |

| Density | 2.366 g/cm³[1] |

| Vapor Pressure | 1.07E-05 mmHg at 25°C[1] |

| Melting Point | Data not available[1] |

| Boiling Point | Data not available[1] |

| Decomposition Temperature | Data not available[1] |

| Solubility | Data not available |

Toxicological Information and Exposure Limits

Limited toxicological data is available for this compound. It should be handled as a substance with high potential for causing severe tissue damage upon contact.

Toxicity Data:

| Route | Species | Value |

| Oral LD50 | Data not available[1] | Data not available |

| Dermal LD50 | Data not available[1] | Data not available |

| Inhalation LC50 | Data not available[1] | Data not available |

Exposure Limits:

Occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have not been established for this compound. All work should be conducted in a manner that minimizes any potential for exposure.

Reactivity and Incompatibilities

This compound is a reactive compound that must be stored and handled with care to avoid dangerous reactions.

-

Reactivity: Stable under recommended storage conditions. Reacts with water and moisture.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes including carbon monoxide, carbon dioxide, hydrogen halides, chlorine, sulfur oxides, and bromine.

Experimental Protocols: Safe Handling and Use

The following is a representative protocol for the use of this compound in a sulfonylation reaction, emphasizing the necessary safety precautions. This protocol is adapted from a procedure for the regioselective conversion of primary alcohols.[2]

Objective: To safely perform a sulfonylation reaction using this compound.

Materials:

-

This compound

-

Substrate (e.g., a primary alcohol)

-

Anhydrous pyridine (or other suitable amine base)

-

Anhydrous reaction solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Personal Protective Equipment (PPE):

-

Chemical splash goggles and a face shield

-

Neoprene or nitrile gloves (double-gloved)

-

Flame-resistant lab coat

-

Closed-toe shoes

Procedure:

-

Preparation:

-

Conduct the entire procedure in a certified chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Set up the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer and a nitrogen inlet) and ensure all glassware is dry.

-

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen), dissolve the substrate in the anhydrous reaction solvent in the reaction flask.

-

Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

-

Slowly add anhydrous pyridine to the reaction mixture with stirring.

-

Carefully and portion-wise, add the this compound to the cooled, stirring solution. The addition should be controlled to manage any exotherm.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS).

-

-

Work-up and Quenching:

-

Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a beaker containing a stirred, cold quenching solution (e.g., saturated aqueous sodium bicarbonate). Be aware of potential gas evolution.

-

Transfer the mixture to a separatory funnel and perform an aqueous extraction.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

-

Waste Disposal:

-

All solid and liquid waste containing this compound or its byproducts must be collected in a designated, properly labeled hazardous waste container.

-

Aqueous waste should be neutralized before disposal, in accordance with institutional and local regulations.

-

Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Alert: Notify colleagues and the laboratory supervisor.

-

Ventilate: Ensure the area is well-ventilated by working within a fume hood.

-

Protect: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials, moisture, and sources of ignition. Store under an inert atmosphere.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Transportation

-

UN Number: 1759

-

UN Proper Shipping Name: Corrosive solid, n.o.s. (this compound)

-

Transport Hazard Class: 8

-

Packing Group: III

Workflow Diagram

Caption: Safe handling workflow for this compound.

References

solubility of 2,4,6-Tribromobenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2,4,6-Tribromobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public quantitative solubility data for this specific reagent, this document provides a comprehensive framework for solubility determination. It includes a qualitative analysis based on structurally analogous compounds, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a logical workflow to guide the researcher. This guide is intended to equip scientific professionals with the necessary information to effectively utilize this compound in various organic solvent systems.

Introduction

This compound is a halogenated aryl sulfonyl chloride. The solubility of such reagents is a critical parameter in organic synthesis, influencing reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. A thorough understanding of its solubility profile in different organic solvents is paramount for optimizing reaction conditions and ensuring reproducibility. This guide provides a predictive overview of solubility and detailed methodologies for its empirical determination.

Predicted Solubility Profile

Based on data from analogous compounds, a qualitative solubility profile can be anticipated.

Table 1: Solubility Data of Structurally Analogous Compounds

| Compound Name | Structure | Solvent | Solubility |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | C₁₅H₂₃ClO₂S | Chloroform | Soluble[3] |

| Toluene | Soluble[4] | ||

| Pyridine | Soluble[3] | ||

| Acetonitrile | Soluble[3] | ||

| Water | Decomposes[5] | ||

| 2-methylbenzenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | Acetone | Highly Soluble[6] |

| Ethyl acetate | Highly Soluble[6] | ||

| Dichloromethane | Highly Soluble[6] | ||

| Water | Sparingly Soluble[6] | ||

| 4-methylbenzenesulfonyl chloride | C₇H₇ClO₂S | Ethanol | Soluble[7] |

| Acetone | Soluble[7] | ||

| Chloroform | Soluble[7] | ||

| Water | Limited solubility[7] | ||

| 2,4,6-Trichlorobenzenesulfonyl chloride | C₆H₂Cl₄O₂S | Not Specified | N/A[8] |

Given the large, nonpolar nature of the tribrominated phenyl group, this compound is predicted to be soluble in halogenated hydrocarbons (e.g., dichloromethane, chloroform), aromatic solvents (e.g., toluene), and polar aprotic solvents (e.g., acetonitrile, ethyl acetate). Its solubility is expected to be limited in nonpolar aliphatic hydrocarbons and it will likely be reactive with protic solvents.

Experimental Protocols for Solubility Determination

The following protocols provide systematic procedures for determining the solubility of this compound.

Qualitative Solubility Determination

This method offers a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., dichloromethane, chloroform, toluene, ethyl acetate, acetonitrile, hexane, etc.)

-

Small, dry test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 10-20 mg of this compound and place it into a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "soluble" (the solid completely dissolves, resulting in a clear solution), "partially soluble" (some of the solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)

This method, often referred to as the "shake-flask method," is a reliable technique for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected anhydrous organic solvent

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe and syringe filters (0.45 µm PTFE or similar, compatible with the solvent)

-

Pre-weighed, dry evaporating dish or vial

-

Analytical balance

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Add an excess amount of this compound to a vial (ensure solid material will remain after reaching equilibrium).

-

Add a known volume of the chosen anhydrous solvent to the vial.

-

Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the mixture to stand undisturbed for several hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

Carefully evaporate the solvent from the filtered solution. This can be done under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant taken. Express the solubility in units such as mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of an Organic Compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public-facing literature, this guide provides a robust framework for its determination. By leveraging solubility data from analogous compounds, researchers can make informed decisions on solvent selection. The detailed qualitative and quantitative experimental protocols herein offer a clear path to empirically determining the solubility of this compound, a critical step for its effective application in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2,4,6-Tribromobenzenesulfonyl Chloride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromobenzenesulfonyl chloride is a sterically hindered aromatic sulfonyl chloride that has emerged as a valuable reagent in organic synthesis. Its discovery, while not marked by a singular breakthrough, is rooted in the broader development of sulfonation and chlorosulfonation reactions of aromatic compounds. This whitepaper provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its utility in regioselective reactions. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for researchers in chemistry and drug development.

Discovery and Historical Context

The specific discovery of this compound is not well-documented as a landmark event in chemical history. Its existence and synthesis are a logical extension of established reactions for the preparation of aryl sulfonyl chlorides. The foundational work on the chlorosulfonation of aromatic compounds, a key synthetic route, was established in the mid-19th century.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the electrophilic aromatic substitution of 1,3,5-tribromobenzene with chlorosulfonic acid.[1]

Reaction Pathway: Chlorosulfonation of 1,3,5-Tribromobenzene

The synthesis proceeds via the direct chlorosulfonation of the highly deactivated 1,3,5-tribromobenzene ring.

Caption: Synthesis of this compound.

Experimental Protocol: Chlorosulfonation of 1,3,5-Tribromobenzene

This protocol is a general representation based on the chlorosulfonation of similar aromatic compounds and the information provided in the literature.[1][2] Researchers should consult the primary literature and perform appropriate safety assessments before conducting this experiment.

Materials:

-

1,3,5-Tribromobenzene

-

Chlorosulfonic acid (freshly distilled)

-

Inert solvent (e.g., chloroform or dichloromethane)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-tribromobenzene (1.0 eq) in a minimal amount of a dry, inert solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented to a scrubber.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Physicochemical and Spectroscopic Data

Limited quantitative data for this compound is available in the public domain. The following table summarizes known information.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₃ClO₂S | [3] |

| Molecular Weight | 413.31 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 115876-73-8 | [3] |

Applications in Organic Synthesis

The primary application of this compound stems from the steric hindrance provided by the two ortho bromine atoms. This steric bulk allows for highly regioselective reactions, particularly the sulfonylation of primary alcohols in the presence of secondary alcohols.

Regioselective Sulfonylation of Alcohols

The bulky 2,4,6-tribromobenzenesulfonyl group preferentially reacts with less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols. The resulting 2,4,6-tribromobenzenesulfonate is an excellent leaving group, approximately 30 times better than a p-toluenesulfonate (tosylate) group, facilitating subsequent nucleophilic substitution reactions.[1]

Caption: Two-step, one-pot conversion of a primary alcohol.

This regioselectivity is particularly valuable in carbohydrate chemistry, where selective modification of hydroxyl groups is a common challenge.[1]

Future Outlook

While historically underutilized, the unique properties of this compound position it as a valuable tool for modern organic synthesis. Its ability to facilitate regioselective transformations in complex molecules, such as carbohydrates and polyols, is of significant interest in the synthesis of natural products and pharmaceuticals. As the demand for highly selective and efficient synthetic methodologies grows, it is anticipated that the applications of this and other sterically hindered sulfonylating agents will continue to expand. Further research into its reactivity profile and the development of new applications are warranted.

Conclusion

This compound, synthesized via the chlorosulfonation of 1,3,5-tribromobenzene, is a specialized reagent whose synthetic utility is derived from its significant steric bulk. This feature enables the regioselective sulfonylation of primary alcohols, and the resulting sulfonate's excellent leaving group ability allows for efficient subsequent transformations. While its history of discovery is not prominently recorded, its modern applications, particularly in complex molecule synthesis, demonstrate its value to the scientific community. This guide provides a foundational understanding and practical protocols to encourage its broader application in research and development.

References

Technical Guide: Spectroscopic Analysis of 2,4,6-Trihalobenzenesulfonyl Chlorides

Audience: Researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2,4,6-Trichlorobenzenesulfonyl chloride.

Table 1: Mass Spectrometry Data for 2,4,6-Trichlorobenzenesulfonyl chloride

| Parameter | Value |

| Molecular Formula | C₆H₂Cl₄O₂S |

| Molecular Weight | 279.96 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| m/z Top Peak | 243 |

| m/z 2nd Highest | 245 |

| m/z 3rd Highest | 179 |

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

Table 2: Infrared (IR) Spectroscopy Data for 2,4,6-Trichlorobenzenesulfonyl chloride

| Technique | Key Absorption Bands (cm⁻¹) | Source of Sample |

| KBr Wafer | Strong characteristic bands for sulfonyl chlorides are expected at approximately 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3] Aromatic C-H stretching may appear around 3100-3000 cm⁻¹. | MAYBRIDGE CHEMICAL COMPANY LTD.[1] |

| ATR-Neat | Similar characteristic bands for the sulfonyl chloride group and aromatic C-H stretching are expected. | Alfa Aesar, Thermo Fisher Scientific[1] |

Note: Specific peak values from the raw spectra are not detailed in the source but typical ranges for the functional groups are provided.[1][3]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Direct experimental ¹H NMR and ¹³C NMR data for 2,4,6-Trichlorobenzenesulfonyl chloride were not available in the searched databases. For a symmetrically substituted benzene ring like this, a single peak would be expected in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, three distinct signals for the aromatic carbons would be anticipated due to symmetry (one for the carbons bearing chlorine, one for the carbon bearing the sulfonyl chloride group, and one for the unsubstituted carbons).

Experimental Protocols

The following are generalized experimental protocols for the synthesis of aryl sulfonyl chlorides and their subsequent spectroscopic analysis.

2.1 Synthesis of Aryl Sulfonyl Chlorides (General Protocol)

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonylation of the corresponding aromatic compound.[4][5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the starting aromatic compound (e.g., 1,3,5-trichlorobenzene) is added.

-

Chlorosulfonation: The flask is cooled in an ice-salt bath. Chlorosulfonic acid is added dropwise from the dropping funnel while maintaining a low temperature.[5]

-

Reaction Monitoring: The reaction mixture is stirred at a controlled temperature until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product is then dried and can be further purified by recrystallization from a suitable solvent.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-25 mg of the purified aryl sulfonyl chloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

-

Instrumentation: The sample is placed in the NMR spectrometer.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The number of scans is adjusted to obtain a good signal-to-noise ratio.[6]

-

Data Processing: The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the sample is placed directly on the ATR crystal.[1][7]

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[7][8]

-

Sample Spectrum: The sample is placed in the FTIR spectrometer, and the spectrum is recorded.[8][9]

-

Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.[10]

2.4 Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC/MS).

-

Ionization: The sample molecules are ionized, commonly using an electron impact (EI) source. In EI, high-energy electrons bombard the molecules, leading to the formation of a molecular ion and various fragment ions.[11]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[12][13]

-

Detection: The separated ions are detected, and their relative abundance is measured to generate a mass spectrum.[13]

-

Data Interpretation: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to deduce structural information from the fragmentation pattern.[14]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. 2,4,6-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorobenzenesulfonyl chloride [webbook.nist.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. mse.washington.edu [mse.washington.edu]

- 8. web.mit.edu [web.mit.edu]

- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 10. photometrics.net [photometrics.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Theoretical Reactivity of 2,4,6-Tribromobenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the reactivity of 2,4,6-tribromobenzenesulfonyl chloride. Drawing upon established principles of organic chemistry and computational studies of analogous compounds, this document serves as a resource for professionals engaged in chemical synthesis and drug development.

Core Concepts in Reactivity

This compound is a highly reactive electrophile, a characteristic conferred by the potent electron-withdrawing nature of both the sulfonyl group and the three bromine atoms on the benzene ring. The primary reaction pathway for this and other sulfonyl chlorides is nucleophilic substitution at the sulfur center. This reactivity makes it a valuable reagent for the synthesis of sulfonamides and sulfonate esters, which are significant motifs in a wide range of pharmaceuticals.

The general mechanism for the reaction of benzenesulfonyl chlorides with nucleophiles proceeds via a nucleophilic attack on the electron-deficient sulfur atom. The reaction can follow a concerted S_N2-like pathway or a stepwise addition-elimination mechanism, both of which result in the displacement of the chloride leaving group.

The reactivity of the sulfonyl chloride is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atoms in this compound, increase the electrophilicity of the sulfur atom, thereby enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups would decrease this reactivity.

A noteworthy phenomenon observed in related compounds, such as 2,4,6-trialkyl-substituted benzenesulfonyl chlorides, is "steric acceleration." Contrary to the expectation that bulky groups at the ortho positions would hinder the approach of a nucleophile, they can in fact accelerate the reaction. This is attributed to the release of steric strain in the transition state. It is plausible that the bulky bromine atoms at the 2 and 6 positions of this compound could also lead to a similar rate enhancement.

Theoretical Studies and Computational Analysis

While specific theoretical studies on this compound are not extensively available in the current literature, a robust understanding of its reactivity can be extrapolated from computational analyses of analogous compounds, such as 2,4,6-trichlorobenzenesulfonyl chloride and various other substituted benzenesulfonyl chlorides. Density Functional Theory (DFT) is a powerful tool for these investigations, providing insights into the electronic structure, reaction mechanisms, and kinetic parameters.

A typical computational workflow for assessing the reactivity of a substituted benzenesulfonyl chloride would involve:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule.

-

Electronic Structure Analysis: Calculating properties such as molecular orbital energies (HOMO, LUMO) and electrostatic potential maps to identify reactive sites.

-

Transition State Searching: Locating the transition state structures for reactions with various nucleophiles to determine activation energies.

-

Reaction Pathway Modeling: Mapping the energy profile of the reaction to elucidate the mechanism.

Quantitative Data Presentation

Direct quantitative reactivity data for this compound is scarce in the literature. However, data from its structural analog, 2,4,6-trichlorobenzenesulfonyl chloride, and other relevant substituted benzenesulfonyl chlorides can provide valuable insights into its expected reactivity.

Table 1: Physical Properties of 2,4,6-Trihalobenzenesulfonyl Chlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4,6-Trichlorobenzenesulfonyl chloride | C₆H₂Cl₄O₂S | 279.96 | 44-48 |

| This compound | C₆H₂Br₃ClO₂S | 412.32 | Data not available |

Table 2: Comparative Reactivity Data (Hydrolysis)

While specific kinetic data for the hydrolysis of this compound is not available, the general trend for substituted benzenesulfonyl chlorides indicates that electron-withdrawing groups accelerate the rate of hydrolysis. The Hammett equation is often used to correlate reaction rates with substituent constants (σ). For the alkaline hydrolysis of a series of substituted benzenesulfonyl chlorides, a positive ρ-value is observed, indicating that electron-withdrawing substituents increase the reaction rate. Given that bromine is an electron-withdrawing group, it is expected that this compound would exhibit a high rate of hydrolysis.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving sulfonyl chlorides. These can be adapted for specific studies on this compound.

General Procedure for the Synthesis of Sulfonamides

This protocol outlines the reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by deionized water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

Protocol for Kinetic Analysis of Hydrolysis

The rate of hydrolysis of a sulfonyl chloride can be determined by monitoring the reaction progress over time. A common method is to measure the change in conductivity of the solution as the reaction produces hydrochloric acid and the corresponding sulfonic acid.

Materials:

-

This compound

-

Solvent (e.g., aqueous acetone, aqueous dioxane)

-

Conductivity meter

-

Constant temperature bath

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Equilibrate the solution to the desired reaction temperature in a constant temperature bath.

-

Initiate the reaction by adding a known volume of water to the solution.

-

Immediately begin monitoring the conductivity of the solution at regular time intervals.

-

Continue taking readings until the conductivity remains constant, indicating the completion of the reaction.

-

The rate constant can be calculated by plotting the appropriate function of conductivity versus time (e.g., for a first-order reaction, ln(C_inf - C_t) vs. time, where C_inf is the final conductivity and C_t is the conductivity at time t).

Signaling Pathways and Applications

This compound is a synthetic reagent and is not directly involved in biological signaling pathways. However, the sulfonamide derivatives synthesized from it are of significant interest in drug discovery. The sulfonamide functional group is a key component in a variety of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The tribromophenyl moiety can impart specific physicochemical properties to the molecule, such as lipophilicity and metabolic stability, which can be advantageous in drug design.

The general reaction of this compound with a nucleophile, such as an amine, can be depicted as follows:

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,4,6-Tribromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. 2,4,6-Tribromobenzenesulfonyl chloride is a valuable reagent in this field, offering a heavily halogenated aromatic scaffold that can significantly influence the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target-binding affinity. These application notes provide a comprehensive guide to the synthesis of N-substituted-2,4,6-tribromobenzenesulfonamides, including a general reaction scheme, detailed experimental protocols, and expected outcomes.

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group and the abstraction of a proton from the nitrogen atom by a base result in the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.

Experimental Protocols

Two primary protocols are provided for the synthesis of N-substituted-2,4,6-tribromobenzenesulfonamides: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.

Protocol 1: Standard Synthesis in an Aprotic Solvent

This robust and widely applicable method is suitable for the synthesis of a diverse range of sulfonamides.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time, making it ideal for rapid library synthesis and high-throughput screening.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 eq)

-

n-Hexane

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 3-10 minutes. The formation of hydrogen chloride gas may be observed.

-

Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.

-

Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.

Data Presentation

The reaction of this compound with various amines is expected to proceed in good to excellent yields, analogous to similar sulfonyl chlorides.[1] The following tables provide illustrative data for the synthesis of several N-substituted-2,4,6-tribromobenzenesulfonamides based on typical outcomes for sulfonylation reactions.[1][2]

Table 1: Synthesis of N-Aryl-2,4,6-tribromobenzenesulfonamides

| Entry | Amine | Product | Reaction Time (h) | Typical Yield (%) |